molecular formula C9H5NOS B8363752 Thieno[3,2-b]pyrrolizin-4-one

Thieno[3,2-b]pyrrolizin-4-one

Cat. No. B8363752
M. Wt: 175.21 g/mol
InChI Key: CSDYLWSEPGZLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-b]pyrrolizin-4-one is a useful research compound. Its molecular formula is C9H5NOS and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-b]pyrrolizin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-b]pyrrolizin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,2-b]pyrrolizin-4-one

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

thieno[3,2-b]pyrrolizin-4-one

InChI

InChI=1S/C9H5NOS/c11-8-6-3-5-12-9(6)10-4-1-2-7(8)10/h1-5H

InChI Key

CSDYLWSEPGZLPM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)C3=C2SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The triheterocyclic substrates thieno[2,3-b]pyrrolizine and thieno[2,3-b]pyrrolizin-4-one; thieno[3,2-b]pyrrolizine and thieno[3,2-b]pyrrolizin-4-one are prepared exactly according to Rault et al., Heterocycles, 20 (1983) 477. The process involves the cyclization in boiling phosphoryl chloride of amide derivatives of 2-(1-pyrrolyl)-3-thienylcarboxylic acid and 3-(1-pyrrolyl)-2-thienylcarboxylic acid to yield thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one respectively. These ketones in accordance with Method I can be derivatized to the corresponding spiro-hydantoins: spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione. Both thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one can be reduced with 1.75 equivalents of lithium aluminum hydride in the presence of 3.5 equivalents aluminum chloride to yield the corresponding 4H-thieno-pyrrolizines quantitatively. The resulting thieno[2,3-b]pyrrolizine and thieno[3,2-b]pyrrolizine can be derivatived according to Methods II, III and IV into the corresponding spiro-thiazolidinediones, spiro-oxazolidinediones and spiro-succinimides, such as spiro-(thieno[3,2-b]pyrrolizin-4,5'-thiazolidine)-2',4'-dione, spiro-(thieno[2,3-b]pyrrolizin-4,5'-oxazolidine)-2',4'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,3'-succinimide).
[Compound]
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triheterocyclic substrates thieno[2,3-b]pyrrolizine
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thieno[2,3-b]pyrrolizin-4-one
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Heterocycles
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amide
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